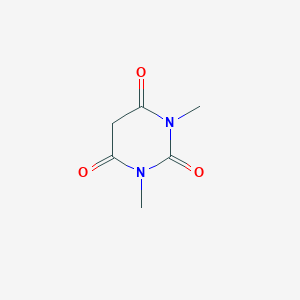
1,3-Dimethylbarbituric acid
Cat. No. B188462
Key on ui cas rn:
769-42-6
M. Wt: 156.14 g/mol
InChI Key: VVSASNKOFCZVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04659651
Procedure details


That is, 276 g (3.14 moles) of 1,3-dimethylurea and 376 g (3.62 moles) of malonic acid were dissolved in 600 ml of glacial acetic acid at 60° to 70° C., and then, after adding thereto 1250 ml of acetic anhydride, the temperature of the mixture was gradually increased to 90° C. Then, after stirring the mixture for 6 hours at the same temperature, the reaction mixture was allowed to stand overnight at room temperature and glacial acetic acid and acetic anhydride were distilled off under reduced pressure. The residue thus formed was added to 500 ml of ethanol while still hot and the crystals thus precipitated were collected by filtration, heat-refluxed for 2 hours with 380 ml of concentrated hydrochloric acid and 400 ml of water, and then allowed to stand for 6 hours under ice-cooling. The crystals thus precipitated were collected by filtration and washed with a small amount of ethanol to provide 360 g of 1,3-dimethylbarbituric acid.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH:5][CH3:6])=[O:4].[C:7]([OH:13])(=O)[CH2:8][C:9]([OH:11])=O.C(OC(=O)C)(=O)C.C(O)C>C(O)(=O)C>[CH3:1][N:2]1[C:7](=[O:13])[CH2:8][C:9](=[O:11])[N:5]([CH3:6])[C:3]1=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
276 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(=O)NC
|
|
Name
|
|
|
Quantity
|
376 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Then, after stirring the mixture for 6 hours at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
after adding
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
glacial acetic acid and acetic anhydride were distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue thus formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat-refluxed for 2 hours with 380 ml of concentrated hydrochloric acid and 400 ml of water
|
|
Duration
|
2 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for 6 hours under ice-
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals thus precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a small amount of ethanol
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=O)N(C(=O)CC1=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 360 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
